N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide
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Overview
Description
N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of glycidylacetamide with a suitable amine under controlled conditions. The intermediate formed undergoes cyclization to yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Pharmaceuticals: The compound is explored for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide include other isoxazole derivatives such as:
Linezolid: An antibiotic with a similar isoxazole structure.
Isoxazole ethers: Compounds with ether linkages in the isoxazole ring.
Triazine amides: Compounds with a triazine ring structure.
Uniqueness
This compound is unique due to its specific structure and the presence of both oxo and acetamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
N-[(3-oxo-1,2-oxazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)7-3-5-2-6(10)8-11-5/h2H,3H2,1H3,(H,7,9)(H,8,10) |
InChI Key |
HJSJUDGUMXEMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC(=O)NO1 |
Origin of Product |
United States |
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